1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile
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Overview
Description
1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group and a chlorine atom, as well as an azetidine ring with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized with the appropriate substituents, such as the aminomethyl group and the chlorine atom.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound .
Scientific Research Applications
1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Mechanism of Action
The mechanism of action of 1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary and are typically elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(6-(Aminomethyl)-5-chloropyridin-3-yl)azetidine-3-carbonitrile include other pyridine derivatives and azetidine-containing compounds. Examples include:
1-(6-(Aminomethyl)-5-bromopyridin-3-yl)azetidine-3-carbonitrile: A similar compound with a bromine atom instead of chlorine.
1-(6-(Aminomethyl)-5-fluoropyridin-3-yl)azetidine-3-carbonitrile: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H11ClN4 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-[6-(aminomethyl)-5-chloropyridin-3-yl]azetidine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-9-1-8(4-14-10(9)3-13)15-5-7(2-12)6-15/h1,4,7H,3,5-6,13H2 |
InChI Key |
NEUYMBRXKKFDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=C(N=C2)CN)Cl)C#N |
Origin of Product |
United States |
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